molecular formula C20H25N3O4S B2804728 Methyl 3-(3-(cycloheptylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-59-4

Methyl 3-(3-(cycloheptylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Katalognummer: B2804728
CAS-Nummer: 946253-59-4
Molekulargewicht: 403.5
InChI-Schlüssel: SHCSUFRNCVEJHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(3-(cycloheptylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 3-(3-(cycloheptylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazoline derivatives, which are known for their diverse biological activities. The molecular structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₄N₂O₃S
  • Molecular Weight : 348.46 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The process includes the formation of the quinazoline core followed by the introduction of the cycloheptylamino and oxopropyl groups.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar quinazoline derivatives against viruses such as HIV. In vitro assays have demonstrated that these compounds can inhibit viral replication effectively.

  • Case Study: Anti-HIV Activity
    • Methodology : Compounds were evaluated in MT2 cell lines for their ability to inhibit HIV replication.
    • Results : Compounds with similar structural features exhibited EC50 values in the low nanomolar range, indicating potent antiviral activity.
    • Selectivity Index (SI) : The SI was calculated to assess toxicity versus antiviral efficacy, with values significantly greater than 10 indicating favorable profiles.
CompoundEC50 (nM)CC50 (nM)SI
Compound A6.79617114353
Compound B3.19857631798
Methyl derivativeTBDTBDTBD

Cytotoxicity Studies

Cytotoxicity assays are critical for establishing the safety profile of new compounds. The CC50 values indicate the concentration at which 50% of cells are viable.

  • Findings : Most derivatives showed high selectivity with minimal cytotoxic effects at effective antiviral concentrations.

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key viral enzymes or interaction with viral proteins essential for replication.

Research Findings and Implications

The ongoing research into this compound suggests it may serve as a lead in the development of new antiviral agents. Its structural analogs have shown promise in targeting various pathways involved in viral replication.

Future Directions

Further studies are warranted to:

  • Optimize the structure for enhanced efficacy and reduced toxicity.
  • Conduct in vivo studies to evaluate pharmacokinetics and therapeutic potential.
  • Explore its activity against other viral strains and related pathogens.

Eigenschaften

IUPAC Name

methyl 3-[3-(cycloheptylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19(26)13-8-9-15-16(12-13)22-20(28)23(18(15)25)11-10-17(24)21-14-6-4-2-3-5-7-14/h8-9,12,14H,2-7,10-11H2,1H3,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCSUFRNCVEJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.